molecular formula C14H22Cl2N2O2 B13741044 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride CAS No. 20224-19-5

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride

Cat. No.: B13741044
CAS No.: 20224-19-5
M. Wt: 321.2 g/mol
InChI Key: JFELONWYHXNVKQ-UHFFFAOYSA-N
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Description

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H22Cl2N2O2 and a molecular weight of 321.243 g/mol. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 2-(diethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride can be compared with other similar compounds, such as:

  • 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-trimethylazanium;chloride
  • 2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride These compounds share similar structures but differ in their alkyl groups, leading to variations in their chemical properties and applications. The unique combination of diethyl groups in this compound contributes to its distinct characteristics and potential uses.

Properties

CAS No.

20224-19-5

Molecular Formula

C14H22Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride

InChI

InChI=1S/C14H21ClN2O2.ClH/c1-4-17(5-2)8-9-19-14(18)16-13-10-12(15)7-6-11(13)3;/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18);1H

InChI Key

JFELONWYHXNVKQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-]

Origin of Product

United States

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